molecular formula C15H13NO2 B1607489 2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine CAS No. 18451-44-0

2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine

Cat. No. B1607489
CAS RN: 18451-44-0
M. Wt: 239.27 g/mol
InChI Key: GFHMCCZEIHMATM-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as acetylpyridine-O-methoxyphenyl ketone and is a derivative of pyridine.

Scientific Research Applications

Importance in Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine, due to its structural properties, plays a significant role in the synthesis of various heterocyclic compounds, such as pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries. The pyrano[2,3-d]pyrimidine core is a key precursor for a wide range of synthetic applications and is recognized for its bioavailability. Recent reviews have focused on the synthetic pathways employed for developing substituted pyrano[2,3-d]pyrimidine derivatives, highlighting the use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to facilitate these syntheses. This underscores the compound's relevance in advancing the development of lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).

Role in Corrosion Inhibition

Derivatives of 2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine, particularly those with polar substituents, have shown promising applications as anticorrosive materials. These derivatives can effectively adsorb on metallic surfaces, forming highly stable chelating complexes through coordination bonding, which protects metals from corrosion. This property is highly valued in industries dealing with metallic infrastructure and manufacturing, where corrosion resistance is critical for longevity and safety. The review of quinoline-based compounds, which share structural similarities, underscores the potential for these derivatives in corrosion inhibition applications, suggesting a broader scope for research and development in this area (Verma, Quraishi, & Ebenso, 2020).

Applications in Analytical Chemistry and Chemosensing

2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine derivatives have also found applications in analytical chemistry, particularly in the development of chemosensors. These compounds exhibit a high affinity for various ions and neutral species, making them effective in the detection and quantification of different species in environmental, agricultural, and biological samples. Their ability to serve as highly selective and efficient chemosensors highlights the versatility and significance of these compounds in facilitating analytical procedures and environmental monitoring (Abu-Taweel et al., 2022).

Mechanism of Action

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body . Metabolic stability and the potential for drug-drug interactions can also impact a compound’s pharmacokinetic profile .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact a compound’s stability and its ability to interact with its target(s). Additionally, factors such as the route of administration and the physiological state of the patient can also influence the action and efficacy of a compound .

properties

IUPAC Name

3-(4-methoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-18-13-8-5-12(6-9-13)7-10-15(17)14-4-2-3-11-16-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHMCCZEIHMATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332799
Record name 2-[3-(4-methoxyphenyl)-1-oxoprop-2-enyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine

CAS RN

18451-44-0
Record name 2-[3-(4-methoxyphenyl)-1-oxoprop-2-enyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

7.4 g 2-acetylpyridine is added to a solution of 8.3 g 4-methoxybenzaldehyde in 100 ml methanol at 0° C. 100 ml of a 2 N sodium hydroxide solution is added with strong agitation. After 14 hours of agitation at room temperature, the yellow precipitate is filtered off, washed with 10 ml methanol and washed three times with 50 ml water, and dried in a vacuum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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